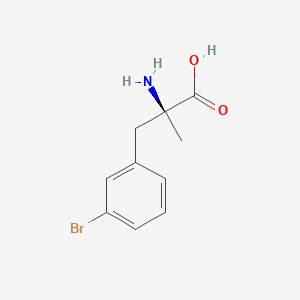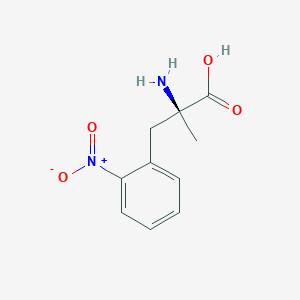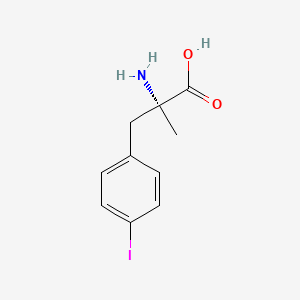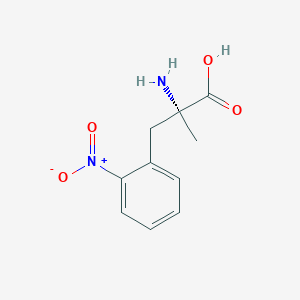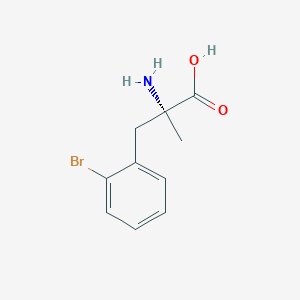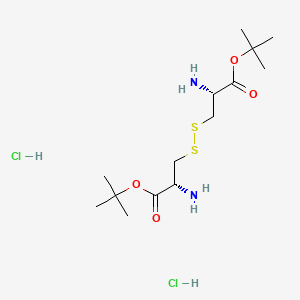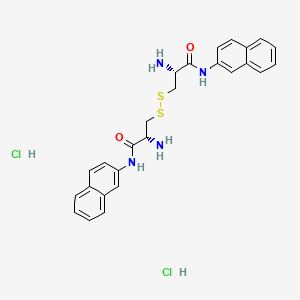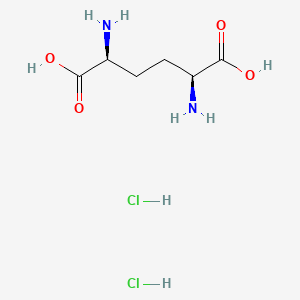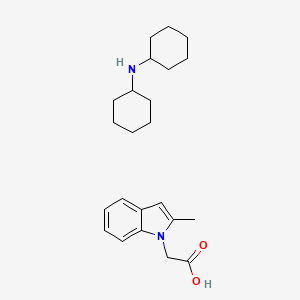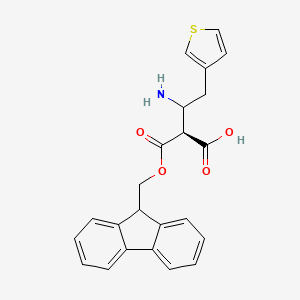
Fmoc-2,2,6,6-Tetramethylpiperidin-N-oxyl-4-amino-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a specialized organic compound with the molecular formula C25H29N2O5 and a molecular weight of 437.51 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxyl radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used as a spin label in EPR spectroscopy to study molecular dynamics and interactions . It is also employed in peptide synthesis as a protecting group for amino acids .
Biology
In biological research, this compound is used to label proteins and nucleic acids, allowing for the investigation of their structure and function . It is also used in studies of oxidative stress and free radical biology .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of antioxidants and radical scavengers .
Industry
In the industrial sector, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
Target of Action
Similar compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol) have been shown to interact with the sirt6-hif-1α signaling pathway .
Mode of Action
It is known that this compound is a stable free radical spin label , which suggests it may interact with its targets through electron transfer processes.
Biochemical Pathways
Similar compounds have been shown to affect the sirt6-hif-1α signaling pathway , which plays a crucial role in cellular metabolism and stress responses.
Result of Action
Similar compounds have been shown to alleviate lung injury by upregulating the level of mir-212-5p .
Action Environment
It is known that this compound is a stable free radical , suggesting it may be resistant to various environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid typically involves the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxyl radical can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various organic solvents like methanol and dichloromethane . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include hydroxylamine derivatives, substituted piperidines, and various oxidized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxy-TEMPO: A similar nitroxyl radical compound used in oxidation reactions and as a spin label.
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various organic molecules.
4-Hydroxy-TEMPO: Another nitroxyl radical compound with applications in oxidation and as an antioxidant.
Uniqueness
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the nitroxyl radical. This combination allows it to serve dual roles in peptide synthesis and as a spin label in EPR spectroscopy, making it a versatile compound in both chemical and biological research .
Eigenschaften
CAS-Nummer |
93372-25-9 |
|---|---|
Molekularformel |
C25H30N2O5 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
KSZSHFKNYIGTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Synonyme |
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


